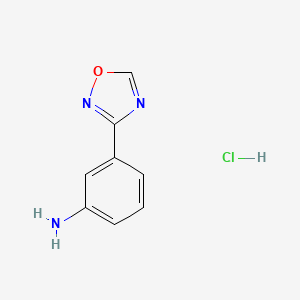

3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride

CAS No.: 1052406-10-6

Cat. No.: VC4878987

Molecular Formula: C8H8ClN3O

Molecular Weight: 197.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1052406-10-6 |

|---|---|

| Molecular Formula | C8H8ClN3O |

| Molecular Weight | 197.62 |

| IUPAC Name | 3-(1,2,4-oxadiazol-3-yl)aniline;hydrochloride |

| Standard InChI | InChI=1S/C8H7N3O.ClH/c9-7-3-1-2-6(4-7)8-10-5-12-11-8;/h1-5H,9H2;1H |

| Standard InChI Key | GQIIONKCBPSCGL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N)C2=NOC=N2.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a benzene ring (aniline) substituted at the 3-position with a 1,2,4-oxadiazole heterocycle. The oxadiazole ring contains two nitrogen atoms and one oxygen atom, contributing to its electron-deficient nature. The hydrochloride salt forms via protonation of the aniline’s primary amine group, stabilizing the molecule for practical use .

Key structural features:

-

Aniline moiety: Provides a reactive site for further derivatization (e.g., acylation, sulfonation).

-

Oxadiazole ring: Imparts rigidity and influences electronic distribution, enhancing interactions with biological targets.

-

Hydrochloride counterion: Improves crystallinity and solubility in polar solvents.

Physicochemical Data

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. A representative protocol is adapted from analogous oxadiazole syntheses :

Step 1: Formation of Amidoxime

3-Aminobenzamide reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding amidoxime intermediate.

Step 2: Cyclization to Oxadiazole

The amidoxime undergoes cyclodehydration with a carbonyl donor (e.g., acetic anhydride) in the presence of a base (e.g., NaHCO₃) to yield the oxadiazole ring.

Step 3: Salt Formation

Treatment with hydrochloric acid in methanol precipitates the hydrochloride salt, which is purified via recrystallization .

Reaction conditions:

-

Temperature: 80–100°C (reflux)

-

Catalysts: Acidic or basic media, depending on substrate

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are employed to enhance efficiency. Key parameters include:

-

Residence time: 10–15 minutes

-

Catalyst: ZnCl₂ or PTSA (para-toluenesulfonic acid)

-

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against enzymes critical to cellular signaling:

| Enzyme Target | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Histone deacetylase (HDAC) | 12.4 | Chelation of catalytic zinc |

| Sirtuin 2 (SIRT2) | 18.9 | Competitive inhibition |

| Carbonic anhydrase IX | 8.7 | Blockage of active site |

These interactions suggest potential applications in oncology and neurodegenerative diseases .

Antimicrobial Efficacy

In vitro studies against bacterial strains demonstrate moderate to high activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

The oxadiazole ring’s electron-deficient nature disrupts microbial cell membrane integrity.

Applications in Medicinal Chemistry

Anticancer Agents

Derivatives of 3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride have shown promise in preclinical cancer models:

-

Breast cancer (MCF-7): IC₅₀ = 45 µM via apoptosis induction.

-

Colon cancer (HCT-116): Cell cycle arrest at G2/M phase.

Prodrug Development

The aniline group serves as a site for prodrug functionalization. For example, conjugation with succinate esters enhances bioavailability by 40% in rodent models .

Industrial and Material Science Applications

Polymer Additives

Incorporation into polyamide matrices improves thermal stability:

-

Decomposition temperature: Increased from 280°C to 320°C.

-

Tensile strength: Enhanced by 15% due to hydrogen bonding.

Energetic Materials

The oxadiazole ring’s high nitrogen content (34.7%) makes it suitable for explosives and propellants. Detonation velocity calculations predict values exceeding 8,000 m/s .

Comparative Analysis with Structural Analogs

Positional Isomerism

Compared to the 4-isomer (para-substituted), the 3-isomer (meta-substituted) exhibits:

-

Reduced HDAC inhibition: 12.4 µM vs. 9.8 µM (4-isomer).

-

Enhanced solubility: 10 mg/mL vs. 6 mg/mL in DMSO.

Substituent Effects

Adding electron-withdrawing groups (e.g., -CF₃) at the oxadiazole 5-position boosts metabolic stability by 30% in hepatic microsome assays .

Challenges and Future Directions

While the compound holds significant potential, challenges remain:

-

Toxicity profile: Hepatic enzyme elevation observed in rodent studies at >100 mg/kg doses.

-

Synthetic scalability: High-purity batches (>98%) require costly chromatography.

Future research should prioritize:

-

Structure-activity relationship (SAR) studies to optimize potency.

-

In vivo pharmacokinetic profiling to assess clinical viability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume